

In-Depth Technical Guide: Health and Safety Data for 2,4-Dimethylstyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylstyrene

Cat. No.: B1330402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for **2,4-Dimethylstyrene** (CAS No. 2234-20-0). The information is compiled from various safety data sheets and chemical databases to assist in risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.

Section 1: Summary of Health and Safety Data

2,4-Dimethylstyrene is a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) While comprehensive toxicological data is not available, existing information indicates a need for careful handling and the use of appropriate personal protective equipment.[\[1\]](#)[\[3\]](#)

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,4-Dimethylstyrene** is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂	[4][5]
Molecular Weight	132.20 g/mol	[4][5]
Appearance	Colorless liquid	[3]
Melting Point	-64 °C	[3][5]
Boiling Point	196.66 °C (estimated at 760 mmHg); 73-74 °C at 10 mmHg	[5][6]
Density	0.906 g/mL at 25 °C	[5][6]
Flash Point	60 °C (140 °F) - Closed Cup	[1][5][6]
Solubility in Water	35.29 mg/L at 25 °C (estimated)	[6]
Vapor Pressure	0.554 mmHg at 25 °C (estimated)	[6]
Refractive Index	n _{20/D} 1.543	[5]

Toxicological Data

The toxicological profile of **2,4-Dimethylstyrene** has not been fully investigated.[1][3] The available acute toxicity data is summarized in Table 2. It is classified as an irritant to the skin, eyes, and respiratory system.[2][3][4]

Endpoint	Species	Route	Value	Source(s)
LDLo (Lowest published lethal dose)	Rat	Oral	5000 mg/kg	[6]
Skin Irritation	Not Specified	Dermal	Causes skin irritation (Category 2)	[2] [4]
Eye Irritation	Not Specified	Ocular	Causes serious eye irritation (Category 2)	[2] [4]
Respiratory Irritation	Not Specified	Inhalation	May cause respiratory irritation (STOT SE 3)	[2] [3] [4]

Flammability and Reactivity

2,4-Dimethylstyrene is a flammable liquid.[\[2\]](#)[\[3\]](#)[\[4\]](#) Information regarding its flammability is presented in Table 3. It should be kept away from heat, sparks, and open flames.[\[1\]](#)[\[2\]](#) Incompatible materials include strong oxidizing agents.[\[2\]](#)

Parameter	Value	Source(s)
GHS Flammability Class	Flammable Liquid, Category 3	[2] [4]
Flash Point	60 °C (140 °F) - Closed Cup	[1] [5] [6]
Hazardous Combustion Products	Carbon monoxide (CO), Carbon dioxide (CO ₂)	[2]
NFPA Rating (estimated)	Health: 2, Flammability: 2, Instability: 0	[1]

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV, REL) specifically for **2,4-Dimethylstyrene** from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[\[1\]](#)

Section 2: Experimental Protocols

Detailed experimental protocols for key safety and toxicity assessments are outlined below. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are widely accepted for regulatory purposes.

Acute Oral Toxicity (Based on OECD Guideline 423)

- Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance's toxicity and estimate the LD50.
- Test Animals: Healthy, young adult rats (8-12 weeks old) are typically used. Females are often preferred.
- Procedure:
 - Animals are fasted overnight prior to dosing.[\[7\]](#)
 - The test substance is administered in a single dose by oral gavage.
 - A starting dose of 300 mg/kg is often used if there is no prior information on the substance's toxicity.[\[7\]](#)
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[\[7\]](#)
 - Body weight is recorded weekly.[\[7\]](#)
 - A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The results are used to classify the substance according to GHS categories for acute oral toxicity.

Dermal Irritation (Based on OECD Guideline 404)

- Principle: The substance is applied to a small area of skin on a single animal. The degree of irritation is assessed by scoring for erythema (redness) and edema (swelling).
- Test Animals: Albino rabbits are the preferred species.
- Procedure:
 - A small patch of fur is clipped from the animal's back.
 - 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin.
 - The treated area is covered with a gauze patch for a 4-hour exposure period.
 - After 4 hours, the patch and residual substance are removed.
 - The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification.

Eye Irritation (Based on OECD Guideline 405)

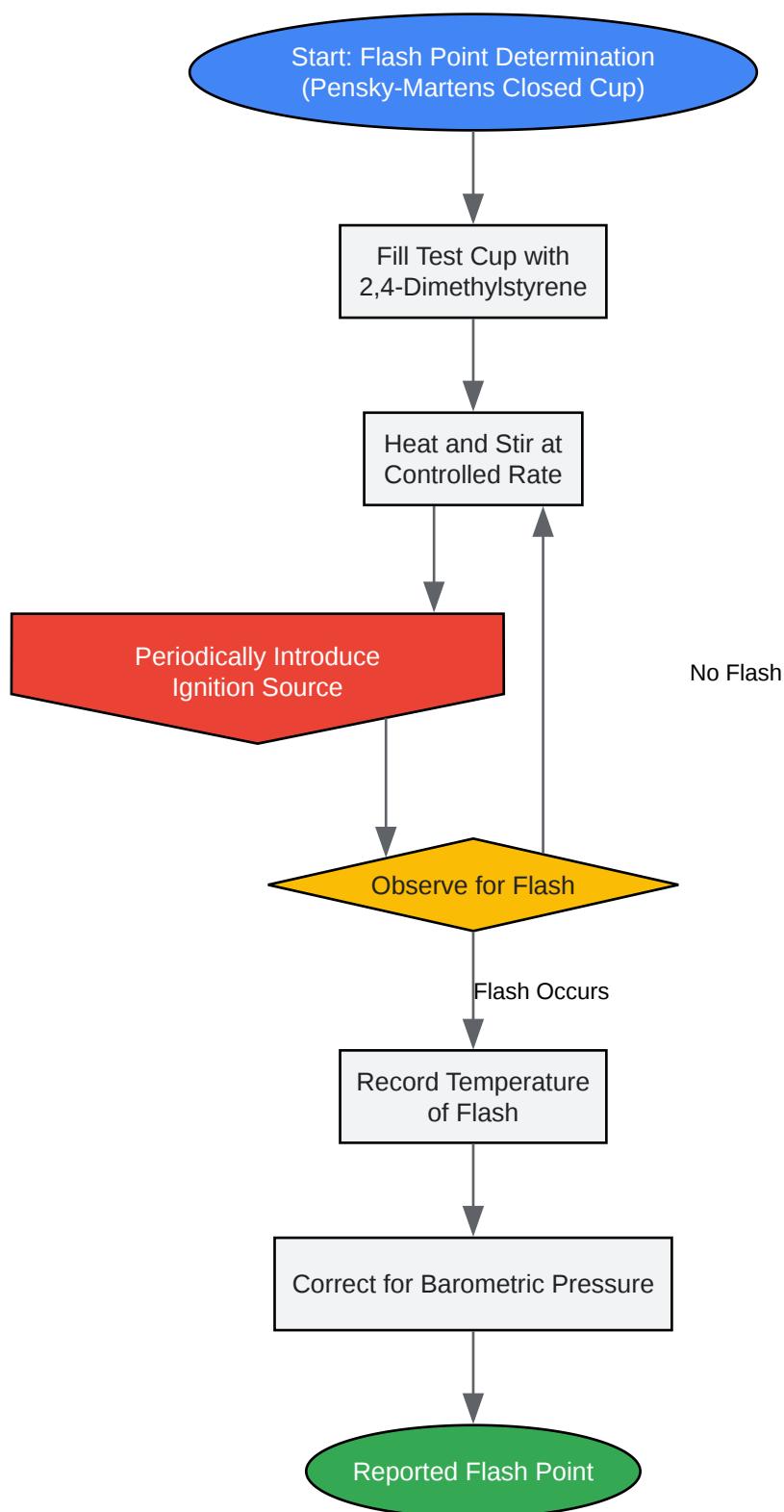
- Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
- Test Animals: Albino rabbits are the preferred species.[\[1\]](#)
- Procedure:
 - The test substance is instilled into the conjunctival sac of one eye.[\[8\]](#)
 - The eyelids are held together for about one second.[\[8\]](#)
 - The eye is examined at 1, 24, 48, and 72 hours after application.[\[4\]](#)
 - Scores are assigned for corneal opacity, iritis, and conjunctival redness and swelling (chemosis).

- Data Analysis: The scores are used to classify the substance's potential for eye irritation or serious eye damage.

Flash Point Determination (Based on ASTM D93 - Pensky-Martens Closed Cup Method)

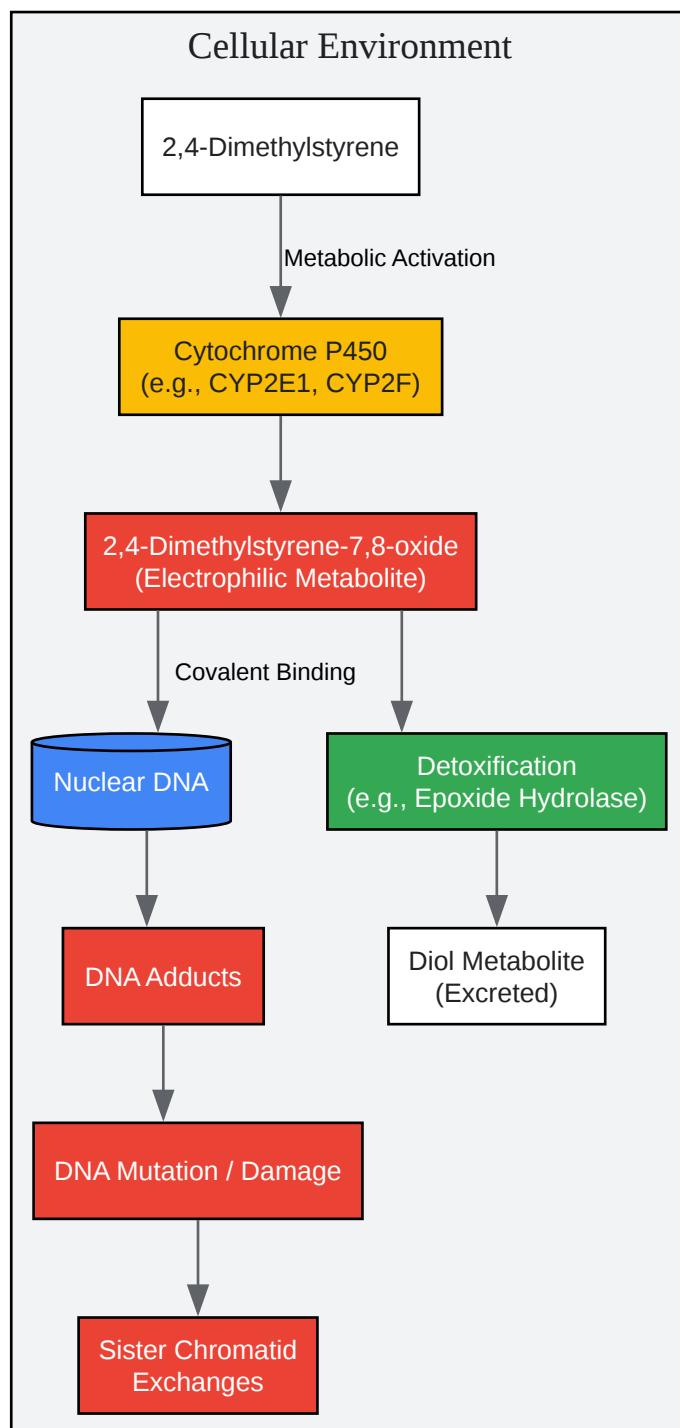
- Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[9][10]
- Apparatus: A Pensky-Martens closed-cup tester is used.[9][10]
- Procedure:
 - The test cup is filled with the sample to a specified level.[9]
 - The sample is heated and stirred at a prescribed rate.[9]
 - At regular temperature intervals, the ignition source is dipped into the cup.[9]
 - The temperature at which a distinct flash is observed is recorded as the flash point.[9]
- Data Analysis: The observed flash point is corrected to standard atmospheric pressure.

Section 3: Visualizations


Experimental Workflows

The following diagrams illustrate the logical flow of standard toxicological and safety testing procedures.

[Click to download full resolution via product page](#)


Caption: Workflow for Dermal Irritation Testing.

[Click to download full resolution via product page](#)

Caption: Workflow for Flash Point Determination.

Signaling Pathways

While no specific signaling pathways for **2,4-Dimethylstyrene** have been elucidated, data on the related compound, styrene, indicates a genotoxic mechanism mediated by its metabolite, styrene-7,8-oxide.^[1] This pathway is considered relevant for assessing the potential risks of substituted styrenes. Styrene is metabolized by cytochrome P450 enzymes to form the electrophilic epoxide, styrene-7,8-oxide.^{[1][11]} This metabolite can then form covalent adducts with DNA, leading to mutations and chromosomal damage, such as sister chromatid exchanges.^{[1][12]}

[Click to download full resolution via product page](#)

Caption: Proposed Genotoxicity Pathway for **2,4-Dimethylstyrene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Summary of Data Reported - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DNA adducts of styrene-7,8-oxide in target and non-target organs for tumor induction in rat and mouse after repeated inhalation exposure to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Styrene oxide DNA adducts: quantitative determination using 31P monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. echa.europa.eu [echa.europa.eu]
- 8. oecd.org [oecd.org]
- 9. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 10. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 11. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of sister chromatid exchanges by styrene and its presumed metabolite styrene oxide in the presence of rat liver homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Health and Safety Data for 2,4-Dimethylstyrene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330402#health-and-safety-data-for-2-4-dimethylstyrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com